An In-depth Technical Guide to 2-amino-7H-purine-6-carboxylic acid: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-amino-7H-purine-6-carboxylic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the potential biological significance of 2-amino-7H-purine-6-carboxylic acid. As a vital heterocyclic compound, its unique structural features—combining a purine core, an amino group, and a carboxylic acid moiety—position it as a molecule of significant interest in medicinal chemistry and drug discovery.
Structural and Physicochemical Profile
2-amino-7H-purine-6-carboxylic acid, a derivative of the fundamental biological scaffold, purine, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological interactions.
Core Structure and Identification
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IUPAC Name: 2-amino-7H-purine-6-carboxylic acid
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CAS Number: 882213-41-4[1]
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Molecular Formula: C₆H₅N₅O₂
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Molecular Weight: 179.14 g/mol
The structure features a fused pyrimidine and imidazole ring system, characteristic of purines. The presence of an amino group at the C2 position and a carboxylic acid at the C6 position makes it an analogue of guanine, with the C6 carbonyl of guanine being part of a carboxylic acid instead of an amide.
Physicochemical Properties
Direct experimental data for 2-amino-7H-purine-6-carboxylic acid is limited. The following properties are estimated based on closely related compounds and general chemical principles.
| Property | Estimated Value/Characteristic | Rationale and Comparative Data |
| Melting Point | >200 °C (likely with decomposition) | The related 7H-purine-6-carboxylic acid melts at 198-200 °C[2]. The presence of an additional amino group would likely increase intermolecular hydrogen bonding, leading to a higher melting point. For instance, Pterin-6-carboxylic acid, which also contains a 2-amino group on a similar heterocyclic system, has a very high melting point of 360 °C[3][4]. Amino acids are also characterized by high melting points due to their zwitterionic nature[5]. |
| Solubility | Sparingly soluble in water; likely soluble in alkaline aqueous solutions and polar aprotic solvents (e.g., DMSO, DMF). | The purine core is relatively nonpolar, but the amino and carboxylic acid groups can participate in hydrogen bonding with water[6]. Carboxylic acids and amino acids tend to be more soluble in water than comparable neutral molecules[5]. Solubility in water is expected to increase significantly at pH values where the carboxylic acid is deprotonated or the amino group is protonated. Many purine derivatives exhibit low solubility in aqueous media[7]. |
| pKa Values | pKa₁ (Carboxylic Acid) ≈ 3-5; pKa₂ (Purine N-H/Amino) ≈ 8-10 | The carboxylic acid pKa is expected to be in the typical range for organic acids[5]. The second pKa would be influenced by the electron-withdrawing nature of the purine ring system and the amino group. |
Spectroscopic Characterization
¹H NMR Spectroscopy
In a solvent such as DMSO-d₆, the following proton signals are anticipated:
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-COOH Proton: A broad singlet appearing significantly downfield, typically in the 10-12 ppm range, due to the acidic nature of the proton[8].
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-NH₂ Protons: A broad singlet corresponding to the two protons of the amino group.
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Purine Protons (C8-H and N-H): Aromatic protons on the purine ring and N-H protons would appear in the aromatic region (typically >7 ppm). For comparison, in some N-(purin-6-yl)amino carboxylic acids, the purine C2-H and C8-H protons appear as singlets around 8.15-8.4 ppm[7].
¹³C NMR Spectroscopy
The key carbon signals would include:
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Carbonyl Carbon (-COOH): This signal is expected in the 165-185 ppm region, which is characteristic for carboxylic acid carbonyls[8][9].
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Purine Ring Carbons: Aromatic carbons of the purine ring would appear in the approximate range of 110-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
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O-H Stretch (Carboxylic Acid): A very broad absorption band in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[8].
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N-H Stretch (Amino Group): Absorptions in the 3100-3500 cm⁻¹ range.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹[8].
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C=N and C=C Stretches (Purine Ring): Multiple absorptions in the 1400-1650 cm⁻¹ region.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 2-amino-7H-purine-6-carboxylic acid can be devised starting from the readily available 2-amino-6-chloropurine. This method is analogous to the synthesis of N-(purin-6-yl)amino carboxylic acids[7][10].
Figure 2: Potential biological interaction pathways for 2-amino-7H-purine-6-carboxylic acid.
Conclusion and Future Directions
2-amino-7H-purine-6-carboxylic acid is a purine derivative with significant potential for further investigation. Its synthesis appears feasible from common starting materials, and its functional groups offer handles for chemical modification and the creation of compound libraries. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its biological activities. Screening this compound against panels of kinases and cancer cell lines would be a logical first step to unlocking its potential in drug discovery.
References
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